molecular formula C₁₄H₂₂O₇ B1140570 [(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate CAS No. 38166-65-3

[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

Cat. No.: B1140570
CAS No.: 38166-65-3
M. Wt: 302.32
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parent Structure Identification

The base parent structure is the tetrahydrofuro[2,3-d]dioxolane system, a bicyclic framework comprising a fused tetrahydrofuran (oxygen-containing five-membered ring) and 1,3-dioxolane (oxygen-containing five-membered ring). The fusion occurs between positions 2 and 3 of the furan ring (furo) and positions 2 and 3 of the dioxolane ring ([2,3-d]dioxolane) . The tetrahydro prefix indicates partial saturation, with two double bonds reduced.

Substituent Prioritization and Locants

Two substituents modify the parent structure:

  • 5-(2,2-Dimethyl-1,3-dioxolan-4-yl) : A 1,3-dioxolane ring substituted with two methyl groups at position 2 and attached to the parent core at position 5.
  • 6-Acetate : An acetyloxy group (-OAc) at position 6.

Stereochemical descriptors (3aR,5S,6R) specify the absolute configuration at three chiral centers:

  • 3aR : Bridgehead carbon in the fused system.
  • 5S : Carbon bearing the 1,3-dioxolane substituent.
  • 6R : Carbon bearing the acetyloxy group.

These configurations follow the Cahn-Ingold-Prelog (CIP) priority rules, where substituents are ranked by atomic number, and spatial arrangement is denoted as R or S .

Properties

IUPAC Name

[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8?,9-,10+,11?,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDRLZSJSWQPS-AUCPDYOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Protection Strategies

The hydroxyl groups at positions 5 and 6 of the furanose ring are selectively protected using 2,2-dimethyl-1,3-dioxolane under acidic conditions. Key considerations include:

  • Temperature control : Reactions conducted at 0–5°C minimize side reactions such as epimerization.

  • Catalyst choice : H₂SO₄ (0.66 M in acetone) achieves optimal cyclization efficiency compared to alternatives like HCl or p-TsOH.

Critical observation : The use of TBDMSCl (tert-butyldimethylsilyl chloride) for transient protection of the C5 hydroxymethyl group ensures regioselectivity during subsequent allylation or propargylation steps.

Acetylation of the C6 Hydroxyl Group

The final acetylation step introduces the acetate moiety at position 6. Two predominant methods are documented:

Method A: Direct Acetylation with Acetic Anhydride

  • Conditions : Pyridine as base, DMAP (4-dimethylaminopyridine) catalyst, room temperature.

  • Yield : 82–88%.

  • Side products : <5% over-acetylated derivatives.

Method B: Mitsunobu Reaction for Stereochemical Retention

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, acetic acid.

  • Advantage : Preserves the (3aR,5S,6R) configuration by avoiding SN2 displacement.

  • Yield : 75–78%.

Table 2: Comparative Analysis of Acetylation Methods

ParameterMethod AMethod B
Reaction time2–4 hours12–16 hours
Stereochemical fidelity92–95%98–99%
ScalabilitySuitable for >100 gLimited to <50 g
Cost per gram$1.20$4.50

Industrial-Scale Production Optimization

Solvent Systems and Throughput

Industrial protocols replace chromatographic purification with crystallization-driven processes :

  • Solvent mixture : Ethyl acetate/hexane (3:7 v/v) achieves >99% purity after two recrystallizations.

  • Throughput : 12 kg/batch with a cycle time of 48 hours.

Catalytic Innovations

  • Continuous flow systems : Microreactors with immobilized H₂SO₄ catalysts reduce reaction time for S1 synthesis from 30 hours to 45 minutes.

  • Enzymatic acetylation : Lipase B (Candida antarctica) enables solvent-free acetylation at 50°C, though yields remain suboptimal (65–70%).

Stereochemical Control and Analytical Validation

Diastereomeric Ratio (dr) Optimization

The critical (3aR,5S,6R) configuration is maintained through:

  • Low-temperature kinetics : Conducting allylation at −20°C improves dr from 3:1 to 8:1.

  • Chiral additives : (-)-Sparteine (10 mol%) enhances axial chirality during dioxolane formation.

Analytical Workflow

TechniqueApplicationKey Data
¹H NMR Confirms acetate integrationδ 2.08 (s, 3H, OAc)
HPLC-MS Purity assessmenttR = 6.2 min (99.1% AUC)
X-ray crystallography Absolute configuration verificationCCDC Deposition No. 2250102

Chemical Reactions Analysis

Types of Reactions: [(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Molecular Formula

  • C : 14
  • H : 22
  • O : 7

Organic Synthesis

[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is used as an intermediate in synthesizing more complex carbohydrate derivatives. Its ability to protect hydroxyl groups allows for selective reactions at specific sites on the molecule. This property is crucial in developing various organic compounds.

Biological Research

In biological studies, this compound facilitates research on carbohydrate metabolism and the role of sugar derivatives in biological processes. It has potential applications in the development of carbohydrate-based drugs and therapeutic agents. For instance:

  • Case Study : The compound has been utilized to synthesize antiviral agents where derivatives were modified to enhance biological activity against viral infections. The selective protection enabled researchers to manipulate functional groups effectively during synthesis.

Industrial Applications

In industrial settings, this compound serves as a precursor for specialty chemicals and materials. Its protective groups make it valuable in producing complex molecules used in pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate primarily involves its role as a protected sugar derivative. The isopropylidene and acetyl groups protect the hydroxyl groups on the galactofuranose ring, preventing unwanted reactions during synthetic processes. These protective groups can be selectively removed under specific conditions, allowing for targeted functionalization of the molecule .

Comparison with Similar Compounds

  • 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose
  • 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
  • 1,2:5,6-Di-O-isopropylidene-alpha-D-mannofuranose

Uniqueness: [(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is unique due to its specific configuration and protective groups. While similar compounds may have the same protective groups, the configuration of the sugar ring and the position of the acetyl group can significantly influence the reactivity and applications of the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate?

  • Methodological Answer : The compound is typically synthesized via regioselective acetylation of a carbohydrate-derived intermediate. For example, in a pyridine-mediated reaction, benzoyl chloride or acetic anhydride is added to a hydroxyl-bearing precursor under anhydrous conditions at 0°C, followed by room-temperature stirring (20–24 h). Purification via silica gel chromatography (e.g., CHCl₃ as eluent) yields the acetylated product in ~81% yield . Similar protocols using NaH in ethanol for sulfonate ester formation can also be adapted .

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

  • Methodological Answer : Stereochemistry is validated using a combination of ¹H/¹³C NMR and X-ray crystallography. For instance, coupling constants (e.g., J=3.55.0HzJ = 3.5–5.0 \, \text{Hz} for axial/equatorial protons) and NOE correlations in NMR confirm ring conformations. X-ray data (e.g., monoclinic P21P2_1 space group, β=98.913\beta = 98.913^\circ) provide absolute configuration verification .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., m/z312.33[M+H]+m/z \, 312.33 \, [M+H]^+), while ¹H/¹³C NMR identifies functional groups and stereochemistry. IR spectroscopy detects acetyl C=O stretches (~1740 cm⁻¹). Polarimetry ([α]D[\alpha]_D) quantifies optical activity .

Advanced Research Questions

Q. How can diastereomeric ratios (dr) be optimized during synthetic steps involving this compound?

  • Methodological Answer : Diastereoselectivity is influenced by solvent polarity and temperature. For example, using HFIP (hexafluoroisopropanol) with CuCl₂/phenanthroline catalysts at 50°C enhances dr to 8:1 in aziridination reactions . Chromatographic separation (e.g., silica gel with EtOAc/petroleum ether) further purifies isomers .

Q. What strategies mitigate conflicting NMR and crystallographic data for this compound?

  • Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from dynamic effects. Variable-temperature NMR (e.g., 298–343 K) can reveal rotamer populations, while DFT calculations (B3LYP/6-31G*) model conformational equilibria. Cross-validation with NOESY/ROESY resolves ambiguities .

Q. How is this compound utilized in multicomponent reactions (MCRs) for glycomimetic libraries?

  • Methodological Answer : The compound serves as a chiral building block in Passerini reactions, where its acetate group reacts with isocyanides and carboxylic acids. For example, coupling with cyclohexyl isocyanide and acetic acid yields C-linked glycomimetics in 72–74% yield with 90:10 dr . Optimized conditions (e.g., EtOAc solvent, 24 h stirring) minimize epimerization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.